

Avutometinib safety profile versus other MEK inhibitors

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Compound Focus: Avutometinib

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Safety Profile Comparison

The table below compares the adverse event (AE) profiles of **avutometinib** (in combination with defactinib) and other MEK-inhibitor-based regimens [1] [2].

Table 1: Comparison of Adverse Event Profiles

Regimen	Most Common All-Grade AEs (Incidence)	Most Common Grade 3-4 AEs (Incidence)	Notable Severe Toxicities
Avutometinib + Defactinib [2]	Rash (90%), CPK elevation (56%), AST elevation (43%), Diarrhea (38%)	Rash (8%), CPK elevation (9%)	Low rate of severe AEs; chronic low-grade rash may require dose interruptions.
Dabrafenib + Trametinib [1]	Pyrexia (43%), Fatigue (28%)	Pyrexia (6%), Rash (6%), Hypertension (6%)	-
Vemurafenib + Cobimetinib [1]	Diarrhea (52%)	Increased AST/ALT (10%)	-

Regimen	Most Common All-Grade AEs (Incidence)	Most Common Grade 3-4 AEs (Incidence)	Notable Severe Toxicities
Encorafenib + Binimetinib [1]	Diarrhea (34%)	Rash (6%), Hypertension (6%)	-
Binimetinib (Monotherapy) [1]	-	Grade ≥ 3 AEs: 69%	-

Table 2: Cardiovascular-Specific Adverse Events Data derived from a pharmacovigilance study of melanoma patients, highlighting unique risks across combinations [3].

Regimen	Cardiovascular Adverse Event	Reporting Odds Ratio (ROR)
Dabrafenib + Trametinib	QT Prolongation	5.09
Dabrafenib + Trametinib	Atrial Fibrillation	2.37
Vemurafenib + Cobimetinib	Cardiac Failure	3.76
Vemurafenib + Cobimetinib	Pulmonary Embolism	2.79

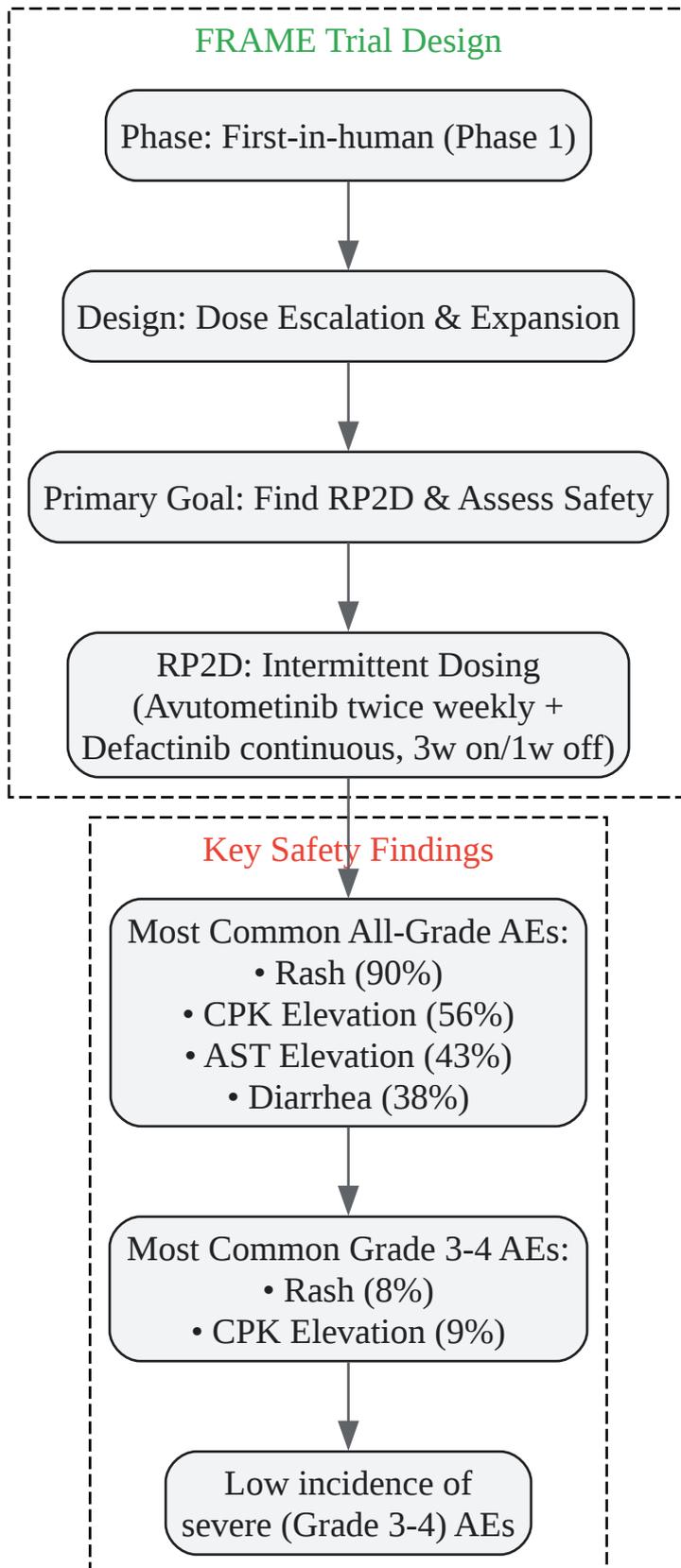
Experimental Data and Methodology

The safety profile of **avutometinib** is primarily defined by the **FRAME trial**, a phase 1 clinical study [2].

- **Study Design:** The FRAME trial is a first-in-human, dose-escalation and dose-expansion study.
- **Primary Objective:** To determine the recommended phase 2 dose (RP2D) and schedule, and assess the safety and tolerability of the combination.
- **Dosing Schedule:** The RP2D was established as **avutometinib 3.2 mg once daily, twice weekly, and defactinib 200 mg twice daily**, both on a 3 weeks on/1 week off schedule. This intermittent dosing was key to managing chronic toxicities.
- **Safety Assessment:** Adverse events were collected continuously and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
- **Patient Population:** The trial included 90 safety-evaluable patients with advanced solid tumors, including low-grade serous ovarian cancer (LGSOC), KRAS-mutated non-small cell lung cancer

(NSCLC), and colorectal cancer (CRC). The median number of prior lines of therapy was 3.

The diagram below illustrates the design and key safety findings of the FRAME trial.



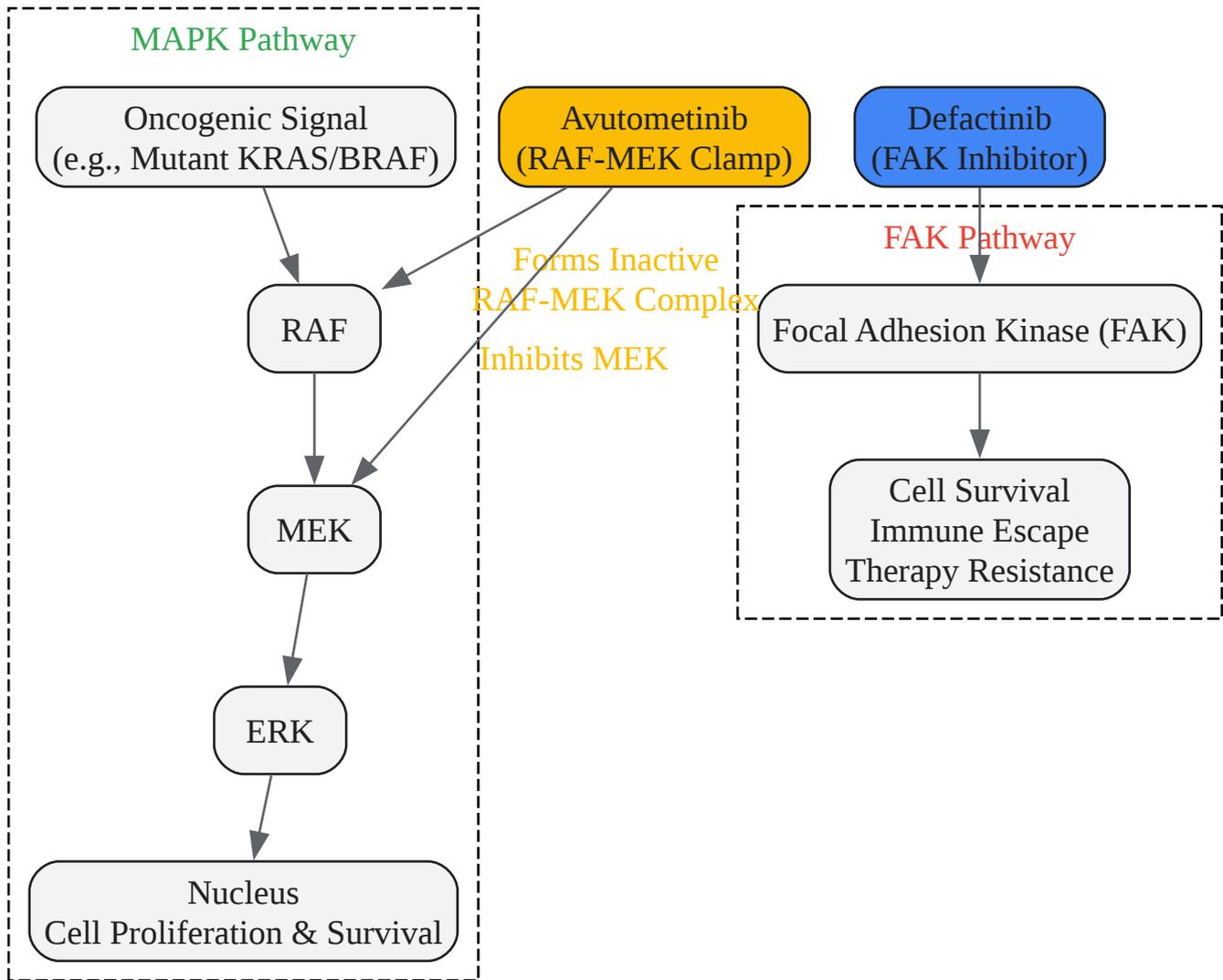
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Mechanism of Action and Rationale for Combination

Avutometinib's unique mechanism contributes to its efficacy and influences its toxicity profile.

- **Unique Mechanism:** Unlike traditional MEK inhibitors, **avutometinib** is a **RAF–MEK clamp**. It not only inhibits MEK but also induces the formation of inactive complexes between RAF and MEK. This dual action may lead to more profound and sustained pathway suppression and could impact the development of resistance [2].
- **Rationale for FAK Inhibition Combination:** The combination with defactinib, a FAK inhibitor, is based on preclinical models showing that FAK inhibition can enhance the antitumor effect of MAPK pathway inhibition. FAK is involved in cell proliferation and immune escape, and its inhibition helps overcome resistance mechanisms [4] [2].

The following diagram illustrates this synergistic mechanism of action.



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Key Differentiators and Considerations

For researchers, the key distinctions of **avutometinib**'s profile are:

- **Lower High-Grade Toxicity:** The incidence of Grade 3-4 AEs with the **avutometinib**-defactinib combination appears lower than what has been historically reported for some other MEK inhibitor combinations, particularly regarding pyrexia and severe liver enzyme elevations [1] [2].
- **Distinct AE Pattern:** The very high incidence of all-grade rash and creatine phosphokinase (CPK) elevation is a notable feature of this combination, differing from the fever and fatigue common with dabrafenib/trametinib or the diarrhea with vemurafenib/cobimetinib [1] [2].

- **Cardiovascular Safety:** Current data from the FRAME trial does not highlight significant cardiovascular AEs for **avutometinib**/defactinib, a known class concern for other MEK inhibitors like QT prolongation with dabrafenib/trametinib [3] [2].

In summary, **avutometinib** presents a differentiated safety profile characterized by a high burden of low-grade but manageable toxicities and a lower rate of severe adverse events.

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